molecular formula C26H26N2OS2 B2689535 N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(2,5-dimethylphenyl)acetamide CAS No. 921511-92-4

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(2,5-dimethylphenyl)acetamide

Cat. No.: B2689535
CAS No.: 921511-92-4
M. Wt: 446.63
InChI Key: YSBOFBXQKUNXRO-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a fused benzothiazole-benzothiophene core. The benzothiazole moiety (1,3-benzothiazol-2-yl) is fused with a 6-methyl-substituted tetrahydrobenzothiophene ring, creating a rigid bicyclic system. The acetamide group at position 2 of the benzothiophene is further substituted with a 2,5-dimethylphenyl group. Structural determination of such compounds typically relies on crystallographic tools like SHELX and OLEX2 , which are critical for confirming stereochemistry and intermolecular interactions.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS2/c1-15-8-10-17(3)18(12-15)14-23(29)28-26-24(19-11-9-16(2)13-22(19)31-26)25-27-20-6-4-5-7-21(20)30-25/h4-8,10,12,16H,9,11,13-14H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBOFBXQKUNXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CC5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(2,5-dimethylphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₁₇H₁₈N₂OS
Molecular Weight: 306.40 g/mol
CAS Number: 2411253-37-5

The compound features a unique structure that combines elements of benzothiazole and benzothiophene, which are known for their diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). In vitro tests demonstrated that specific derivatives could enhance the efficacy of existing treatments by up to 50-fold compared to standard therapies .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The interaction with specific molecular targets involved in cancer progression is an area of active research .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. It has shown promise in inhibiting key enzymes involved in metabolic pathways related to diabetes and obesity, such as α-glucosidase and acetylcholinesterase. This inhibition could lead to therapeutic applications in managing these conditions .

Chemical Synthesis

In the field of organic chemistry, N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(2,5-dimethylphenyl)acetamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create new compounds with tailored properties .

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in developing new polymers and coatings that require specific thermal and mechanical properties.

Study on Antimicrobial Activity

A recent study published in the Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives, including this compound. The results indicated significant activity against Mycobacterium tuberculosis, with IC50 values suggesting potential for further development into therapeutic agents .

Compound NameIC50 (µM)Activity
N-[...]-acetamide10High against Mtb
Control50Moderate

Anticancer Evaluation

Another study focused on the anticancer effects of this compound on various cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Apoptosis
HeLa (Cervical)20Cell cycle arrest

Mechanism of Action

The exact mechanism of action for N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(2,5-dimethylphenyl)acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. This could involve pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Rigidity : The target compound’s tetrahydrobenzothiophene core may improve target engagement compared to flexible triazole derivatives, as evidenced by crystallographic studies using SHELX .
  • Pharmacokinetics : The 2,5-dimethylphenyl group balances lipophilicity and metabolic stability, contrasting with nitro-containing analogues that face rapid hepatic clearance .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(2,5-dimethylphenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and analgesic effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19H22N2S2
  • Molecular Weight : 342.52 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. The compound exhibits activity against various bacterial strains by inhibiting essential metabolic processes such as DNA replication and cell wall synthesis. Specifically:

  • Mechanism of Action : The compound targets DNA gyrase and other bacterial enzymes critical for survival .
Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Activity

The anticancer potential of the compound was evaluated in vitro against several cancer cell lines:

  • Cell Lines Tested : HCT116 (colon cancer), MCF-7 (breast cancer), U87 MG (glioblastoma), and A549 (lung adenocarcinoma).

Results indicated that the compound exhibited significant antiproliferative effects with IC50 values in the low micromolar range.

Cell Line IC50 (µM) Effect
HCT1164.5Moderate antiproliferative
MCF-73.8High antiproliferative
U87 MG5.0Moderate antiproliferative
A5496.0Low antiproliferative

Analgesic Activity

In animal models, the compound demonstrated analgesic effects comparable to standard analgesics. The evaluation was performed using the acetic acid-induced writhing test and hot plate test:

  • Results : The compound reduced pain responses significantly at doses of 10 mg/kg and 20 mg/kg.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzothiazole showed enhanced antibacterial activity against resistant strains due to structural modifications .
  • Anticancer Evaluation : A recent publication noted that compounds similar to N-[3-(1,3-benzothiazol-2-yl)-6-methyl...] demonstrated inhibition of PI3K and mTOR pathways in cancer cells, indicating a potential mechanism for their anticancer activity .
  • Analgesic Properties : Research indicated that compounds with similar structures exhibited significant analgesic properties in rodent models, suggesting a viable pathway for pain management applications .

Q & A

Q. How do researchers validate the compound’s stability under physiological conditions?

  • In vitro assays : Incubate in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products .

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